REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[N:11]2[N:12]=[C:13]([CH2:15][CH3:16])[CH:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1>S(=O)(=O)(O)O>[Br:5][C:6]1[N:11]2[N:12]=[C:13]([CH2:15][CH3:16])[C:14]([N+:1]([O-:4])=[O:2])=[C:10]2[CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2N1N=C(C2)CC
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered out
|
Type
|
ADDITION
|
Details
|
The obtained precipitate was added ethyl acetate (226 mL) and methanol (38 mL)
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
The solvent of the obtained filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the concentrated residue was recrystallized from heptane-ethyl acetate (1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2N1N=C(C2[N+](=O)[O-])CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |